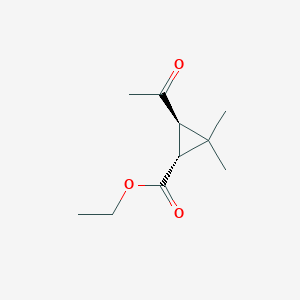

2,2-Dimethyl-3alpha-acetylcyclopropane-1beta-carboxylic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,2-Dimethyl-3alpha-acetylcyclopropane-1beta-carboxylic acid ethyl ester” is a chemical compound. It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and alcohols . They are widely used in a variety of applications from plasticizers and detergents to flavorings and fragrances .

Chemical Reactions Analysis

Again, while specific information on this compound is lacking, we can infer some general characteristics based on its structure. Cyclopropane rings are reactive due to their ring strain. They can undergo ring-opening reactions, which can be initiated by heat, light, or catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Esters, for example, often have pleasant smells and are used in perfumes and flavorings . They are also often liquids at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of compounds related to 2,2-Dimethyl-3alpha-acetylcyclopropane-1beta-carboxylic acid ethyl ester has been explored in various studies. One such example involves the synthesis of bromophenol derivatives with a cyclopropyl moiety. These derivatives have shown effectiveness as inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, which are significant in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological conditions (Boztaş et al., 2019).

Development of Novel Derivatives

Research includes the development of novel chemical derivatives from related compounds. For instance, the creation of ethyl esters from 2-cyano-3-arylacrylic acid and subsequent reaction with various compounds, leading to the synthesis of unique chemical structures that could have potential applications in various fields (Mahmud et al., 2018).

Atropisomerism Studies

Studies on atropisomerism, involving restricted rotation about certain chemical bonds, have included derivatives of this compound. Such studies are crucial for understanding the stereochemistry and potential biological activities of these compounds (Boiadjiev & Lightner, 2002).

Catalytic Applications

The compound's derivatives have been used in catalytic processes like the carboxylation of aryl- and alkenylboronic esters with CO2, highlighting the versatility of these compounds in catalytic reactions and their potential application in industrial chemistry (Ukai et al., 2006).

Synthesis and Chiral Resolution

Research on the synthesis and chiral resolution of related compounds like 2,2-dimethylcyclopropane carboxylic acid, a key intermediate in pharmaceutical production, provides insights into the manufacturing processes of medically relevant compounds (Chen Xin-zhi, 2005).

Lubricant Applications

Studies have been conducted on the synthesis of complex esters involving derivatives of the compound for use as automotive gear lubricants, demonstrating the compound's potential application in industrial lubrication (Nagendramma & Kaul, 2008).

Safety and Hazards

Properties

IUPAC Name |

ethyl (1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-5-13-9(12)8-7(6(2)11)10(8,3)4/h7-8H,5H2,1-4H3/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYWFZSGEYORRR-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C1(C)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H](C1(C)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![5-(2-Thienylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2433000.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide](/img/structure/B2433004.png)

![1,5,6,7,8,9-Hexahydropyrimido[4,5-c]azepine-2,4-dione;hydrochloride](/img/structure/B2433007.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2433015.png)

![(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2433018.png)